2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
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Description
2-(3-methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypertensive Activity
2-(3-Methoxybenzyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one and related compounds have been investigated for their potential as antihypertensive agents. Research has explored compounds substituted at the 8 position, including 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, and 2-(1,4-benzodioxan 2-yl)-2-hydroxyethyl derivatives, for their activity in lowering blood pressure. These studies have included testing in spontaneous hypertensive rats and dogs, with some compounds showing significant alpha-adrenergic blocking activity (Caroon et al., 1981).
ADMET Profiling and Pharmacodynamics
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a closely related compound, (±)‐3‐Methoxy‐1‐oxa‐2,7‐diaza‐7,10‐ethanospiro[4.5]dec‐2‐ene sesquifumarate, were characterized in vitro. This compound, a selective agonist at α7 neuronal nicotinic acetylcholine receptors, was also tested in vivo in behavioral studies to assess its potential therapeutic applications for the central nervous system (Matera et al., 2018).
Synthesis and Structural Studies
Synthetic approaches for compounds within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, including methods for cyclization and cleavage reactions, have been explored. These synthetic routes are critical for producing compounds with potential biological activity. Structural investigations of these compounds, such as studying their conformational properties and reactivity, are also part of ongoing research (Hoare & Yates, 1982).
Cytotoxic Activity
Some derivatives of 2-azaspiro[4.5]deca-1,6,9-trien-8-one, which is structurally related to this compound, have shown cytotoxic activity against human tumor cell lines. This research indicates the potential of these compounds in cancer treatment, highlighting their ability to inhibit cell growth in specific cancer cell lines (Geiger et al., 2007).
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-8-[2-(3-methyl-1,2-oxazol-5-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-10-19(29-23-16)12-20(26)24-8-6-22(7-9-24)13-21(27)25(15-22)14-17-4-3-5-18(11-17)28-2/h3-5,10-11H,6-9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBZRJSHVZXSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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